molecular formula C11H8F2N2O2 B2472206 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 497060-15-8

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2472206
CAS No.: 497060-15-8
M. Wt: 238.194
InChI Key: ASUKHYBSPPHBKO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a fluorinated benzamide derivative featuring a 5-methyl-1,2-oxazol-3-yl substituent. The 5-methyl-1,2-oxazole moiety introduces a heterocyclic element that may influence conformational rigidity and intermolecular interactions .

Properties

IUPAC Name

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-5-9(15-17-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKHYBSPPHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 5-methyl-1,2-oxazol-3-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the oxazole ring.

Scientific Research Applications

2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, as an FtsZ inhibitor, it binds to the FtsZ protein, preventing its polymerization and thereby inhibiting bacterial cell division . This action disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 2,6-difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide becomes evident when compared to analogs (Table 1):

Compound Name Core Structure Substituents/Modifications Key Structural Features
This compound Benzamide 2,6-difluoro; 5-methyl-1,2-oxazole High electronegativity, planar oxazole ring
2,6-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide (Soretolide) Benzamide 2,6-dimethyl; 5-methyl-1,2-oxazole Increased lipophilicity; methyl steric bulk
2,6-Difluoro-3-((5-phenyl-1,2,4-oxadiazol-3-yl)methoxy)benzamide (III.a) Benzamide 2,6-difluoro; 5-phenyl-1,2,4-oxadiazole-methoxy Extended conjugation; methoxy linker
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1) Sulfonamide-Schiff base hybrid Schiff base; sulfonamide; 5-methyl-1,2-oxazole Conjugated system; hydrogen-bonding capacity
N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-triazolo-oxazin-2-yl)benzamide Benzamide Triazolo-oxazine; trifluoropropyl; halogens Complex heterocyclic system; halogen effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (target compound) enhance polarity and metabolic stability compared to methyl groups in Soretolide .
  • Linker Effects : Methoxy (III.a) and sulfonamide (L1) linkers alter solubility and binding modes compared to direct amide linkages .

Physicochemical Properties

  • Solubility : Fluorine in the target compound improves water solubility compared to Soretolide’s methyl groups . Sulfonamide derivatives (L1) exhibit enhanced solubility due to ionizable sulfonyl groups .
  • Planarity and Crystal Packing : The oxazole ring in the target compound likely adopts a planar conformation, similar to triazolothiadiazole systems (), facilitating stacking interactions .

Biological Activity

2,6-Difluoro-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including various studies and findings related to its pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10F2N2O\text{C}_{11}\text{H}_{10}\text{F}_2\text{N}_2\text{O}

The compound exhibits its biological effects through various mechanisms, primarily by interacting with specific molecular targets within cells. Research indicates that it may influence pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that this compound possesses significant anticancer activity. In vitro tests have shown that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic Cancer)1.20

These values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against various cancer types .

Induction of Apoptosis

Flow cytometry assays reveal that the compound induces apoptosis in cancer cells in a dose-dependent manner. This effect is particularly notable in MCF-7 and HeLa cell lines, where the compound triggers intrinsic apoptotic pathways leading to cell death .

Selectivity and Toxicity

While this compound shows promising anticancer effects, its selectivity towards cancerous versus non-cancerous cells has been a focal point of research. Preliminary data suggest that it exhibits lower toxicity towards normal cells compared to cancer cells, indicating a favorable therapeutic index .

Study 1: Efficacy Against Leukemia Cells

In a study investigating its efficacy against leukemia cell lines (CEM-13 and MT-4), the compound demonstrated potent cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. This study highlights its potential as a novel therapeutic agent in hematological malignancies .

Study 2: Combination Therapy

Another case study explored the effects of combining this compound with existing chemotherapy agents. The combination showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

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